Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate
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Overview
Description
Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate is a chemical compound with the molecular formula C17H17FO5S and a molecular weight of 352.377 g/mol . This compound is characterized by the presence of a butyl ester group, a fluorophenyl group, and a sulfonyloxybenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate typically involves the esterification of 4-(4-fluorophenyl)sulfonyloxybenzoic acid with butanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyloxy group can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Reduction Reactions: The fluorophenyl group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The benzoate moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyloxybenzoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate can be compared with similar compounds such as:
Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.
Butyl 4-(4-bromophenyl)sulfonyloxybenzoate: The presence of a bromine atom can affect the compound’s physical properties and its interactions with biological targets.
Butyl 4-(4-methylphenyl)sulfonyloxybenzoate: The methyl group can influence the compound’s hydrophobicity and its overall chemical behavior.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Properties
IUPAC Name |
butyl 4-(4-fluorophenyl)sulfonyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO5S/c1-2-3-12-22-17(19)13-4-8-15(9-5-13)23-24(20,21)16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKCWAPEFHSRGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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